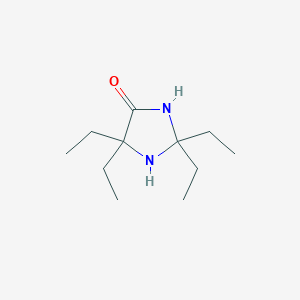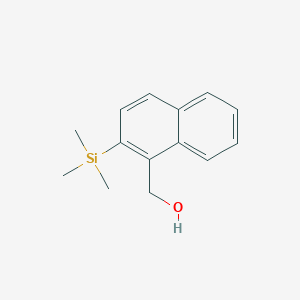
1-Naphthalenemethanol, 2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C14H18OSi It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)- typically involves the reaction of 1-naphthalenemethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1-Naphthalenemethanol+Trimethylsilyl chloride→1-Naphthalenemethanol, 2-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and bases, would apply to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenemethanol, 2-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-naphthaldehyde.
Reduction: Formation of 1-naphthalenemethane.
Substitution: Formation of various substituted naphthalenemethanol derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenemethanol, 2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenemethanol: Lacks the trimethylsilyl group, making it less lipophilic.
2-Naphthalenemethanol: Similar structure but with the hydroxyl group at a different position.
1-Naphthalenemethanol, α-[2-(trimethylsilyl)ethynyl]-: Features an ethynyl group in addition to the trimethylsilyl group.
Uniqueness
1-Naphthalenemethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in various applications where these properties are desirable.
Propiedades
Número CAS |
648894-97-7 |
|---|---|
Fórmula molecular |
C14H18OSi |
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
(2-trimethylsilylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3 |
Clave InChI |
LINWPJWHPKQWOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


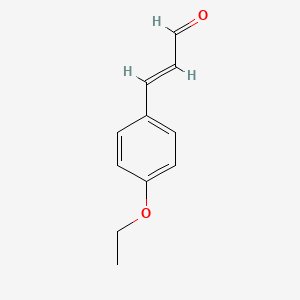
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
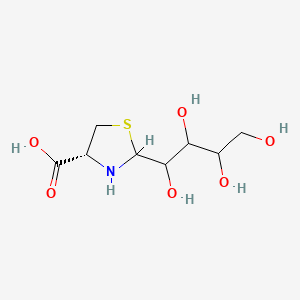
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)

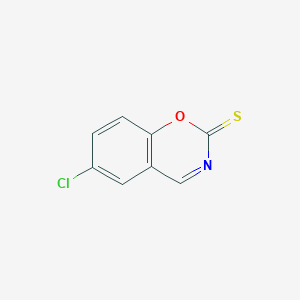
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
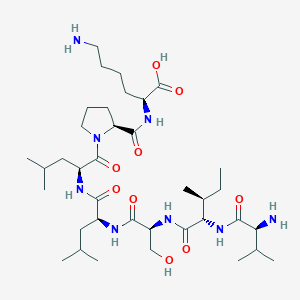
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
